molecular formula C11H15N3S2 B2485940 N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 383146-91-6

N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2485940
CAS No.: 383146-91-6
M. Wt: 253.38
InChI Key: KIRPAOQWSSUDAI-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with diethyl and methylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The thieno ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction involving a suitable amine and a carbonyl compound.

    Substitution Reactions: The diethyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the thieno or pyrimidine rings.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thieno or pyrimidine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Biological Research: The compound is used to investigate biological pathways and molecular targets.

    Industrial Research: It is explored for its potential use in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4-amine: Lacks the diethyl and methylsulfanyl substituents.

    N,N-diethyl-2-(methylsulfanyl)pyrimidin-4-amine: Lacks the thieno ring.

    N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-ol: Contains a hydroxyl group instead of an amine.

Uniqueness

N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of substituents and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N,N-diethyl-2-methylsulfanylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S2/c1-4-14(5-2)9-8-6-7-16-10(8)13-11(12-9)15-3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRPAOQWSSUDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=CSC2=NC(=N1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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